5-Cyclopropylpentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

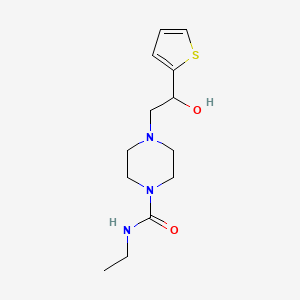

5-Cyclopropylpentan-1-amine is a chemical compound with the CAS Number: 1495469-10-7 . It has a molecular weight of 127.23 and is a liquid at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.23 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Bicyclo[1.1.1]pentan-1-amine derivatives have been recognized as unique and significant moieties in medicinal chemistry. Efforts to create a flexible and scalable synthetic route have been explored, particularly focusing on the reduction of intermediate compounds like 1-azido-3-iodobicyclo[1.1.1]pentane to target such amines (Goh et al., 2014).

The reductive amination of cyclopentanone, involving catalysts with different morphologies, has been studied to achieve the synthesis of cyclopentylamine, a valuable chemical widely used in the production of pesticides, cosmetics, and medicines. This reaction is influenced significantly by the geometric effects of the catalysts, as seen in the superior performance of layered Nb2O5 material due to its high surface area and Ru dispersion (Guo et al., 2019).

Another study highlighted the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, utilizing magnesium amides and alkyl electrophiles under mild conditions. This method allows the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, providing significant implications for drug development (Hughes et al., 2019).

Medicinal Chemistry and Drug Development

The creation of amines containing bridged bicyclic carbon skeletons has been a focal point in medicinal chemistry due to their desirability as building blocks. The transformation of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical was reported. This transformation is pivotal for generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

A comprehensive account described the development and application of a general strategy where spring-loaded, strained C–C and C–N bonds react with amines, allowing for the installation of small, strained ring systems at any stage of drug development. This method has been applied to bioconjugation, peptide labeling, and the synthesis of multifunctionalized BCP derivatives (Lopchuk et al., 2017).

Environmental Applications

- A novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane was investigated for CO2 capture from water-gas shift process plants. This research provided insights into the comparative performance of the MDEA-DA2MP blend against standard MDEA-PZ blends, highlighting its potential as a cost-effective and energy-efficient solution for CO2 capture (Nwaoha et al., 2019).

Eigenschaften

IUPAC Name |

5-cyclopropylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAXYMIJZFAHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)

![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)

![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)